
4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and a benzyloxyphenyl moiety. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The amino group and benzyloxyphenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: The compound has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signal transduction pathways. The exact molecular targets and pathways vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Comparison: Compared to its analogs, 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature may contribute to its higher potency and selectivity in various applications.
Eigenschaften
Molekularformel |
C15H14N4OS |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-amino-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS/c16-19-14(17-18-15(19)21)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,21) |
InChI-Schlüssel |
FVAFBPZTLVGYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


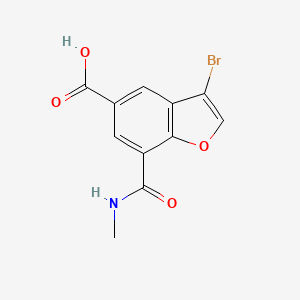

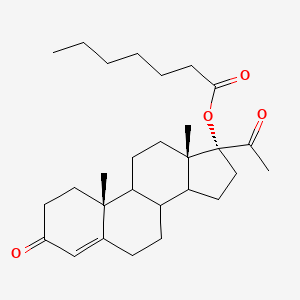

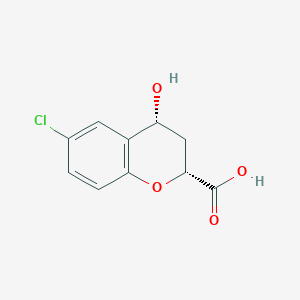
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
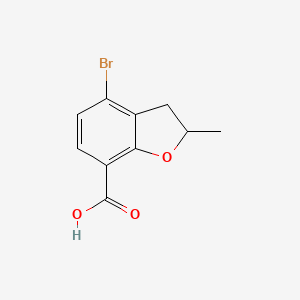
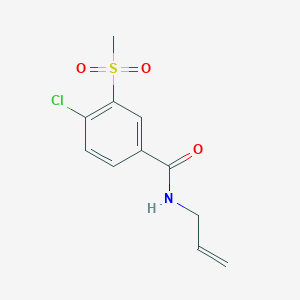
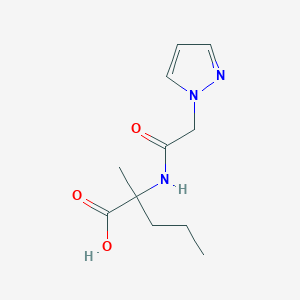
![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
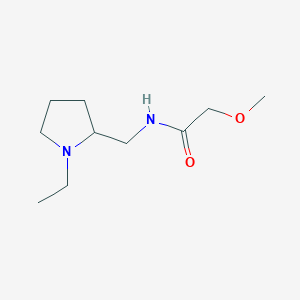
![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)

